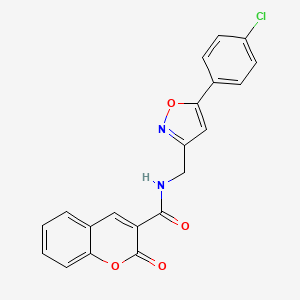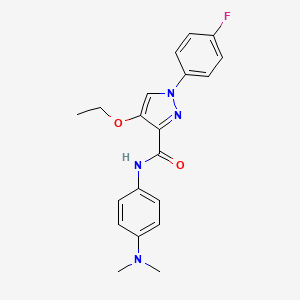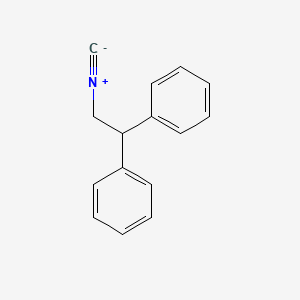![molecular formula C21H18N4O2S2 B2743984 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 901259-16-3](/img/structure/B2743984.png)
2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a methoxyphenyl group, a phenyl group, an imidazole ring, a thioether linkage, and a thiazole ring . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The presence of these heterocyclic rings can significantly affect the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxyphenyl and phenyl groups could undergo electrophilic aromatic substitution reactions . The thioether linkage could be oxidized to a sulfoxide or sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the methoxy group could increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Pharmacological Research
Serotonin-3 Receptor Antagonism : A structurally novel series of compounds, including derivatives related to the chemical , have demonstrated potent activity as selective serotonin-3 receptor antagonists. These compounds are synthesized and evaluated for their binding profile and central nervous system penetrability, indicating their potential utility in neuropharmacological applications (Rosen et al., 1990).
Anticancer Activity : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds have been synthesized and tested for their cytotoxicity against human cancer cell lines. Certain derivatives exhibit significant potential as inhibitors against specific cancer cell lines, suggesting their utility in cancer research (Ding et al., 2012).
Corrosion Inhibition
Corrosion Inhibition Efficiency : New imidazole derivatives, including those with methoxyphenyl groups, have been synthesized and evaluated for their corrosion inhibition potential on mild steel in acidic solutions. These studies reveal the effectiveness of such compounds in protecting metals against corrosion, offering insights into their application in materials science and engineering (Prashanth et al., 2021).
Antimicrobial Research
Antimicrobial Activity : The synthesis and biological evaluation of novel Schiff bases containing thiazole rings have been conducted. These compounds, including those structurally similar to the chemical of interest, exhibit antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Bharti et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing1,2,4-triazole and thiazole moieties, have been reported to exhibit a wide range of medicinal actions . These actions range from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
For example, some compounds inhibit protein activity, which can disrupt the progression of certain diseases .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to downstream effects such as the inhibition of disease progression .
Pharmacokinetics
The bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, such as inhibiting the activity of certain proteins, which can disrupt the progression of diseases like diabetes, obesity, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Future Directions
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-27-16-9-7-14(8-10-16)18-20(25-19(24-18)15-5-3-2-4-6-15)29-13-17(26)23-21-22-11-12-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZDRNXMPNQOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B2743902.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2743903.png)


![ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2743906.png)
![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743907.png)
![4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2743914.png)
![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2743915.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)
